Ethyl 4-bromo-3-chlorophenylacetate is a chemical compound with the molecular formula and a molecular weight of 277.54 g/mol. This compound appears as a white crystalline powder and is utilized in various scientific research applications, primarily as an intermediate in organic synthesis and in the study of biochemical pathways and enzyme interactions. It is also being investigated for potential therapeutic effects and as a precursor in pharmaceutical synthesis .
Ethyl 4-bromo-3-chlorophenylacetate is classified under organic halides, specifically as a brominated and chlorinated aromatic compound. It can be sourced from chemical suppliers specializing in laboratory reagents and intermediates. The compound's CAS number is 1261791-56-3, which is used for identification in chemical databases .
The synthesis of ethyl 4-bromo-3-chlorophenylacetate can be achieved through several methods. A common synthetic route involves the reaction of 4-bromo-3-chlorobenzyl chloride with ethyl acetate in the presence of a base, such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials .
Another method includes ester exchange reactions, where alpha-bromo-2-chlorophenylacetic acid is reacted with ethyl acetate using Lewis acid catalysts like titanium tetrachloride or zinc chloride. This method has shown high purity and yield, making it suitable for large-scale production .
The general reaction mechanism involves nucleophilic substitution where the nucleophile (ethyl acetate) attacks the electrophilic carbon atom bonded to the halogen (bromine or chlorine), leading to the formation of ethyl 4-bromo-3-chlorophenylacetate and the release of halide ions .
The molecular structure of ethyl 4-bromo-3-chlorophenylacetate features a phenyl ring substituted with bromine at the para position and chlorine at the meta position relative to the ester functional group. The ester group itself consists of an ethyl moiety attached to an acetyl group.
Key structural data includes:
Ethyl 4-bromo-3-chlorophenylacetate can undergo various chemical reactions:
Common reagents for these reactions include sodium hydroxide, hydrochloric acid, and organic solvents .
The choice of reaction conditions significantly influences the product distribution and yields. For example, using strong bases may favor nucleophilic substitution over hydrolysis, while acidic conditions may lead to hydrolysis predominating .
Ethyl 4-bromo-3-chlorophenylacetate acts through interactions with specific molecular targets within biological systems. It may function as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways critical for cellular processes. The exact mechanisms depend on its application context, including studies on enzyme kinetics or drug development .
Ethyl 4-bromo-3-chlorophenylacetate is classified as an irritant (hazard code Xi) and should be handled with appropriate safety measures due to its potential toxicity . Its logP value indicates moderate lipophilicity, which may influence its biological activity.
Ethyl 4-bromo-3-chlorophenylacetate has diverse applications in scientific research:
Ethyl 4-bromo-3-chlorophenylacetate (CAS: 1261791-56-3) exemplifies rigorous application of IUPAC substitutive nomenclature principles. The parent structure is phenylacetate, indicating an acetic acid ester derivative (‑CH₂COOEt) attached to a benzene ring. Halogen substituents follow the lowest locant rule: bromo (position 4) and chloro (position 3) are numbered to minimize locants (3,4 rather than 2,3). The ester group (-COOEt) holds seniority over halogens but is expressed as the core "phenylacetate" rather than a prefix [4] [7].
Distinguishing this compound from structurally similar entities is critical:
Table 1: Nomenclature Comparison of Related Compounds
Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
---|---|---|---|
Ethyl 4-bromo-3-chlorophenylacetate | 1261791-56-3 | C₁₀H₁₀BrClO₂ | Unsubstituted acetate chain |
Ethyl 4-bromo-3-chlorobenzoate | - | C₉H₈BrClO₂ | Ester directly conjugated to ring |
Ethyl bromo(3-chlorophenyl)acetate | 41024-33-3 | C₁₀H₁₀BrClO₂ | α-Brominated acetate side chain |
The molecular formula (C₁₀H₁₀BrClO₂) and mass (277.54 g/mol) confirm the absence of additional substitutions beyond the specified halogens and ester group [1].
Halogen positioning significantly alters physicochemical properties. Ethyl 4-bromo-3-chlorophenylacetate exhibits a density of 1.485 g/cm³ and predicted boiling point of 319.7°C – markedly higher than ortho-substituted analogues due to reduced steric inhibition of polar group interactions [1] [3].
Table 2: Properties of Halogenated Phenylacetates
Compound | Density (g/cm³) | Boiling Point (°C) | Molecular Weight (g/mol) |
---|---|---|---|
Ethyl 4-bromo-3-chlorophenylacetate | 1.485 | 319.7 | 277.54 |
Ethyl bromo(3-chlorophenyl)acetate | 1.50 | 296.1 | 277.54 |
Ethyl 4-bromo-3-chlorobenzoate | - | - | 263.52 |
The meta-chloro/para-bromo pattern in Ethyl 4-bromo-3-chlorophenylacetate enhances thermal stability (storage at room temperature recommended) compared to α-halogenated derivatives like Ethyl bromo(3-chlorophenyl)acetate (BP 296.1°C) [1] [3]. This stability arises from minimized dipole-dipole repulsion and absence of labile Cα‑halogen bonds. Bioactive phenylacetic acid derivatives frequently incorporate para-halogens to optimize binding to hydrophobic enzyme pockets while meta-substituents fine-tune electronic effects [6] [8].
The unsymmetric halogen arrangement creates a distinctive electronic profile:
Hammett constants quantify these effects: σₘ (Cl) = +0.37, σₘ (Br) = +0.39; σₚ (Cl) = +0.23, σₚ (Br) = +0.23. The meta-chloro exhibits stronger ‑I effect than para-bromo despite bromine’s greater polarizability, directing electrophiles to C5/C6 positions [4] [7].
Table 3: Electronic Parameters of Substituents
Substituent | Position | σₘ (meta) | σₚ (para) | Net Electronic Effect |
---|---|---|---|---|
Cl | 3 | +0.37 | - | Moderate electron withdrawal |
Br | 4 | - | +0.23 | Weak electron withdrawal |
This electronic configuration enables regioselective reactions: nucleophilic displacement favors C4 (bromo) over C3 (chloro) due to lower C-Br bond energy (65 vs 81 kcal/mol) and reduced steric hindrance. Computational modeling would predict enhanced carbonyl electrophilicity (Δδ +0.2 ppm vs unsubstituted phenylacetate) facilitating hydrolysis or nucleophile coupling – key for prodrug activation in pharmaceutical contexts [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: